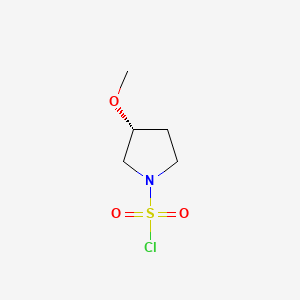
(R)-3-Methoxypyrrolidine-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride is an organic compound with the molecular formula C5H10ClNO2S It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-methoxypyrrolidine-1-sulfonyl chloride typically involves the reaction of (3R)-3-methoxypyrrolidine with a sulfonyl chloride reagent. One common method is to react (3R)-3-methoxypyrrolidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of (3R)-3-methoxypyrrolidine-1-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or other lower oxidation state sulfur compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Sulfonamide or sulfonate derivatives.
Oxidation Reactions: Aldehyde or carboxylic acid derivatives.
Reduction Reactions: Sulfonyl hydride or other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in the study of enzyme mechanisms and protein interactions due to its ability to form stable covalent bonds with nucleophilic residues.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (3R)-3-methoxypyrrolidine-1-sulfonyl chloride involves its ability to react with nucleophiles, forming stable covalent bonds. This reactivity is primarily due to the electrophilic nature of the sulfonyl chloride group, which can readily undergo nucleophilic substitution reactions. The compound can target specific molecular sites, such as the active sites of enzymes, leading to inhibition or modification of enzyme activity. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-methoxypyrrolidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
(3R)-3-methoxypyrrolidine-1-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.
(3R)-3-methoxypyrrolidine-1-sulfonyl fluoride: Similar structure but with a sulfonyl fluoride group instead of a sulfonyl chloride group.
Uniqueness
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals with specific biological activities.
Eigenschaften
Molekularformel |
C5H10ClNO3S |
|---|---|
Molekulargewicht |
199.66 g/mol |
IUPAC-Name |
(3R)-3-methoxypyrrolidine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H10ClNO3S/c1-10-5-2-3-7(4-5)11(6,8)9/h5H,2-4H2,1H3/t5-/m1/s1 |
InChI-Schlüssel |
LVOOVYHOTSRSPV-RXMQYKEDSA-N |
Isomerische SMILES |
CO[C@@H]1CCN(C1)S(=O)(=O)Cl |
Kanonische SMILES |
COC1CCN(C1)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


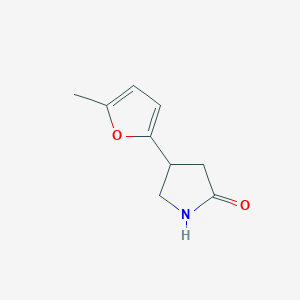

![3-[(Ethylamino)carbonyl]benzenesulfonyl chloride](/img/structure/B13621569.png)

![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
![rac-methyl (1R,4R,5R)-4-methoxybicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13621602.png)
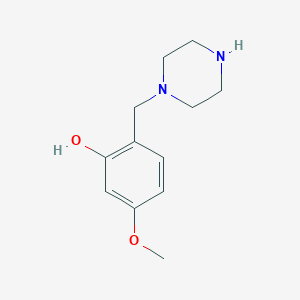
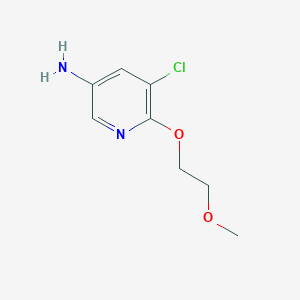

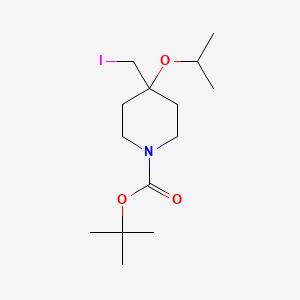
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
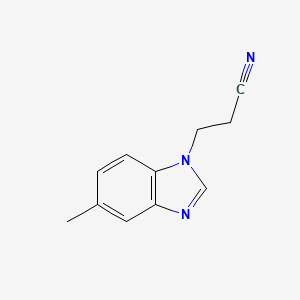
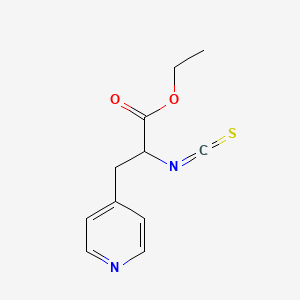
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
